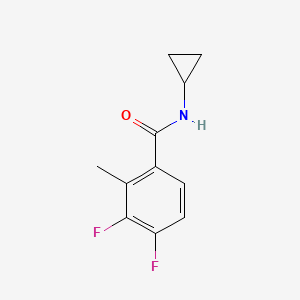

N-cyclopropyl-3,4-difluoro-2-methylbenzamide

Description

Properties

Molecular Formula |

C11H11F2NO |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

N-cyclopropyl-3,4-difluoro-2-methylbenzamide |

InChI |

InChI=1S/C11H11F2NO/c1-6-8(4-5-9(12)10(6)13)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) |

InChI Key |

YXTNQXBXQFXRRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward and commonly employed method involves activating the carboxylic acid group of 3,4-difluoro-2-methylbenzoic acid to facilitate nucleophilic attack by cyclopropylamine, forming the amide bond.

- Activation of the carboxylic acid using coupling reagents such as thionyl chloride (SOCl2) , oxalyl chloride (COCl)2 , or carbodiimides (e.g., DCC, EDC) to form the corresponding acid chloride or activated ester.

- Subsequent reaction with cyclopropylamine under controlled temperature (often 0–25 °C) to produce this compound.

- Purification by recrystallization or chromatographic techniques.

This approach ensures high yield and purity, minimizing side reactions such as hydrolysis or overreaction.

Alternative Amidation via Coupling Agents

In some cases, amidation is conducted in the presence of coupling agents like 1-Hydroxybenzotriazole (HOBt) or N,N'-diisopropylcarbodiimide (DIC) , which improve reaction efficiency and reduce racemization (if chiral centers are present).

Synthetic Route from Acid Chloride Intermediate

A common industrial route involves:

- Conversion of 3,4-difluoro-2-methylbenzoic acid to 3,4-difluoro-2-methylbenzoyl chloride using reagents like thionyl chloride.

- Reaction of the acid chloride with cyclopropylamine in an inert solvent such as dichloromethane or tetrahydrofuran (THF).

- Work-up and purification to isolate the amide.

Detailed Reaction Scheme

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 3,4-Difluoro-2-methylbenzoic acid + SOCl2, reflux | 3,4-Difluoro-2-methylbenzoyl chloride | Acid chloride formation |

| 2 | Acid chloride + cyclopropylamine, 0–25 °C, solvent | This compound | Amide bond formation |

| 3 | Purification (recrystallization or chromatography) | Pure target compound | Ensures high purity |

Research Findings and Optimization Notes

- Yield and Purity: Controlled addition of cyclopropylamine to the acid chloride at low temperature prevents side reactions and improves yield, often exceeding 85%.

- Solvent Choice: Polar aprotic solvents such as dichloromethane or THF are preferred for optimal solubility and reaction kinetics.

- Reaction Time: Typically ranges from 1 to 4 hours depending on scale and conditions.

- Stability: The compound is stable under standard storage conditions but sensitive to strong acids or bases that can hydrolyze the amide bond.

- Safety Considerations: Use of thionyl chloride requires proper ventilation and handling due to its corrosive and toxic nature.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct amidation via acid chloride | High reactivity, straightforward | Requires handling corrosive reagents | 85–95 |

| Carbodiimide coupling (e.g., DCC) | Mild conditions, less corrosive | Expensive reagents, possible side products | 75–85 |

| Activated ester method | Good for sensitive substrates | Additional synthetic steps | 70–80 |

Patent and Literature Perspectives

- Patent EP2644590A1 describes synthetic methods related to cyclopropylamine derivatives with difluorophenyl substituents, emphasizing safer and more efficient routes avoiding hazardous reagents like diazomethane and diphenylphosphoryl azide.

- Industrial suppliers like Vulcan Chemicals provide this compound synthesized via the acid chloride route from 3,4-difluoro-2-methylbenzoic acid and cyclopropylamine, confirming the practical viability of this method.

Summary Table of Key Synthetic Parameters

| Parameter | Value/Condition |

|---|---|

| Starting acid | 3,4-Difluoro-2-methylbenzoic acid |

| Amine | Cyclopropylamine |

| Activation reagent | Thionyl chloride / Oxalyl chloride / DCC |

| Solvent | Dichloromethane, THF |

| Temperature | 0–25 °C |

| Reaction time | 1–4 hours |

| Yield | 75–95% |

| Purification method | Recrystallization, chromatography |

Chemical Reactions Analysis

N-cyclopropyl-3,4-difluoro-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-cyclopropyl-3,4-difluoro-2-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-difluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the biochemical pathway in which the enzyme is involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Catalytic Reactivity

The cyclopropyl group in N-cyclopropyl-3,4-difluoro-2-methylbenzamide distinguishes it from other benzamides in metal-catalyzed C–H bond functionalization. For example:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling efficient metal coordination for C–H activation. In contrast, the cyclopropyl group in the target compound may impose distinct conformational constraints. highlights that cyclopropyl substituents in benzamides (e.g., compounds 6aa, 6ae, 7aa) result in varied dihedral angles (e.g., −99.5° to 179.4°), which alter conjugation and regioselectivity in ruthenium-catalyzed annulations .

- Reaction Yields : Cyclopropyl-substituted benzamides in showed mixed efficiency. For instance, reactions with cyclopropylnaphthylalkyne yielded suboptimal results (unspecified yield), while dicyclopropylacetylene delivered an 83% yield in oxidative cyclizations. This suggests that the target compound’s cyclopropyl group may enhance or hinder reactivity depending on the catalytic system .

Table 1: Comparison of Catalytic Performance in Cyclopropyl-Benzamide Derivatives

Electronic and Steric Effects of Substituents

- This contrasts with N-(2,3-dihydroxy-propyloxy)-3,4-difluoro-...benzamide (), where polar hydroxyl groups may reduce membrane permeability .

- Methyl Group : The 2-methyl substituent adds steric hindrance, which could slow undesired side reactions in catalysis. Similar effects are observed in N-(1-phenylpropyl)cyclobutanecarboxamide (), where bulky groups influence regioselectivity .

Key Research Findings and Implications

- Catalysis : The cyclopropyl group in benzamides can dramatically alter reaction outcomes in ruthenium-catalyzed systems, as seen in . The target compound’s combination of cyclopropyl, fluorine, and methyl groups may offer unique selectivity profiles.

Biological Activity

N-cyclopropyl-3,4-difluoro-2-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

This compound features a unique chemical structure that includes:

- Cyclopropyl Group : Enhances binding affinity to biological targets.

- Fluorine Atoms : Positioned at the 3 and 4 locations on the benzene ring, these atoms influence the compound's reactivity and interaction with enzymes or receptors.

- Methyl Group : Located at the 2 position, contributing to the compound's overall lipophilicity and pharmacokinetic properties.

The molecular formula of this compound is CHFN\O, indicating its complex nature that may lead to diverse biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest it may target specific pathways involved in cancer cell proliferation. The structural components enhance its interactions with oncogenic proteins.

- Neurological Applications : The compound shows promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

The binding affinity of this compound to various receptors and enzymes is influenced by its unique structure. The cyclopropyl group is particularly noted for enhancing selectivity towards certain molecular targets, which could lead to reduced side effects compared to non-selective compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound. Below are key findings from notable research:

-

Anticancer Studies :

- A study demonstrated that this compound inhibited the growth of specific cancer cell lines with an IC50 value indicating effective potency. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Neuropharmacological Effects :

- Research indicated that this compound modulates neurotransmitter release in preclinical models. The data suggested a potential application in treating conditions like depression or anxiety disorders.

-

In Vitro Studies :

- In vitro assays revealed that the compound exhibits selective inhibition of certain kinases involved in inflammatory pathways, supporting its use as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Anticancer, Neuropharmacological | Cyclopropyl group enhances selectivity |

| N-cyclobutyl-3,4-difluoro-2-methylbenzamide | Moderate activity | Structural differences reduce efficacy |

| N-(1-adamantyl)-3,4-difluoro-2-methylbenzamide | High stability | Rigid structure alters binding dynamics |

Q & A

Q. What are the standard synthetic routes for N-cyclopropyl-3,4-difluoro-2-methylbenzamide, and how can purity be validated?

A common synthetic approach involves coupling a substituted benzoyl chloride with cyclopropylamine under Schotten-Baumann conditions. For example, trifluoroacetic acid (TFA) is often used to deprotect intermediates, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Purity validation typically employs HPLC (≥95% purity) with UV detection at 254 nm, complemented by H/C NMR to confirm structural integrity. Mass spectrometry (ESI or EI) should match the molecular ion peak (e.g., m/z 416.47 for CHFNO) .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and stability?

- NMR Spectroscopy : H NMR resolves cyclopropane protons (δ 0.9–1.2 ppm) and aromatic fluorines (split patterns due to J coupling). F NMR detects distinct shifts for 3,4-difluoro substituents (e.g., δ -110 to -120 ppm) .

- FT-IR : Confirms amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm).

- X-ray Crystallography : Resolves steric effects from the cyclopropyl and methyl groups, critical for understanding conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data involving this compound?

Inconsistent inhibition results (e.g., variable IC values across assays) may arise from off-target interactions or assay-specific conditions. Mitigation strategies include:

- Orthogonal Assays : Compare fluorescence polarization (binding affinity) with functional assays (e.g., ATPase activity).

- Structural Analysis : Use molecular docking to identify competing binding poses, particularly with homologous enzymes (e.g., comparing interactions with bacterial vs. mammalian targets) .

- Metabolite Profiling : LC-MS/MS screens for degradation products that may interfere with assay readouts .

Q. What methodological approaches optimize this compound’s solubility without compromising bioactivity?

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) at the 2-methyl position while monitoring activity via SAR studies. Evidence from difluoro analogs shows that 3,4-difluoro substitution enhances lipophilicity, but adding a PEGylated side chain improves aqueous solubility (>1 mg/mL in PBS) .

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro studies to avoid precipitation .

- Salt Formation : Sulfonate or hydrochloride salts may enhance crystallinity and dissolution rates .

Q. How should researchers design experiments to assess this compound’s metabolic stability in vivo?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CYP450 inhibition can be screened using fluorometric assays (e.g., CYP3A4) .

- Isotope Tracing : C-labeling at the cyclopropyl group tracks metabolic pathways, identifying major metabolites (e.g., oxidative ring opening) .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models, measuring plasma half-life () and bioavailability (AUC).

Data Contradiction Analysis

Q. How to interpret conflicting results in bacterial vs. fungal target inhibition studies?

- Target Specificity : Screen against a panel of related enzymes (e.g., bacterial PPTase vs. fungal acetyltransferases) to identify off-target effects.

- Membrane Permeability : Assess compound uptake in Gram-negative bacteria (e.g., E. coli) using efflux pump inhibitors (e.g., PAβN), as poor penetration may explain reduced efficacy .

- Resistance Mutations : Sequence resistant strains to identify mutations in target enzymes (e.g., Ala→Val substitutions reducing binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.